LogP (Lipophilicity) Enhancement Over Cyclopentyl Analog
Cycloheptylmethanesulfonamide exhibits a substantially higher predicted logP (1.67) compared to N-cyclopentylmethanesulfonamide (0.54), representing a difference of +1.13 log units . This is a >10-fold increase in computed octanol-water partition coefficient.
| Evidence Dimension | ACD/LogP (predicted octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 1.67 |
| Comparator Or Baseline | N-cyclopentylmethanesulfonamide: 0.54 |
| Quantified Difference | +1.13 log units (~13.5-fold increase in partition ratio) |
| Conditions | ACD/Labs Percepta Platform v14.00; same prediction algorithm applied to both compounds. |
Why This Matters
The higher lipophilicity of the cycloheptyl derivative may enhance membrane permeability for intracellular targets, but also increases logP-driven metabolic liability, making it a critical selection criterion.
